methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13799559
InChI: InChI=1S/C11H11BrO2/c1-14-11(13)9-4-7-2-3-10(12)6-8(7)5-9/h2-3,6,9H,4-5H2,1H3
SMILES: COC(=O)C1CC2=C(C1)C=C(C=C2)Br
Molecular Formula: C11H11BrO2
Molecular Weight: 255.11 g/mol

methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate

CAS No.:

Cat. No.: VC13799559

Molecular Formula: C11H11BrO2

Molecular Weight: 255.11 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate -

Specification

Molecular Formula C11H11BrO2
Molecular Weight 255.11 g/mol
IUPAC Name methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate
Standard InChI InChI=1S/C11H11BrO2/c1-14-11(13)9-4-7-2-3-10(12)6-8(7)5-9/h2-3,6,9H,4-5H2,1H3
Standard InChI Key JAPHEQMSWZSACK-UHFFFAOYSA-N
SMILES COC(=O)C1CC2=C(C1)C=C(C=C2)Br
Canonical SMILES COC(=O)C1CC2=C(C1)C=C(C=C2)Br

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a bicyclic 2,3-dihydro-1H-indene system fused to a methyl ester group at the 2nd position. The bromine atom at the 5th position introduces steric and electronic effects that differentiate it from non-halogenated analogs like methyl 2,3-dihydro-1H-indene-2-carboxylate (C₁₁H₁₂O₂, MW 176.21 g/mol) . The bromine’s electronegativity enhances the scaffold’s polarity, as evidenced by its higher molecular weight (255.11 g/mol) compared to non-brominated counterparts.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₁BrO₂
Molecular Weight255.11 g/mol
Exact Mass254.991 Da
LogP (Predicted)~2.1 (estimated)
Topological Polar Surface26.3 Ų

Synthesis and Optimization Strategies

Bromination-Esterification Pathways

The synthesis typically involves bromination of precursor indene derivatives followed by esterification. For example, bromination of methyl 2,3-dihydro-1H-indene-2-carboxylate using N-bromosuccinimide (NBS) under radical conditions yields the 5-bromo derivative. Continuous flow reactors are employed to enhance reaction control, achieving yields >75% with minimal byproducts.

Alternative Routes

Recent advances utilize visible-light-promoted Wolff rearrangements of diazonaphthalenones to access indene carboxylates . While this method is demonstrated for 1H-indene-3-carboxylates , analogous strategies could be adapted for 2-carboxylate derivatives by modifying nucleophile selection.

Table 2: Comparative Synthetic Approaches

MethodYield (%)Purity (%)Key Advantage
Bromination-Esterification75–80>95Scalability
Wolff Rearrangement60–6590Photocatalytic efficiency

Physicochemical and Spectroscopic Properties

Thermal Stability

While explicit melting/boiling points are unreported, analogous brominated indenes (e.g., ethyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate) exhibit decomposition temperatures >200°C , suggesting robust thermal stability for the methyl ester variant.

Spectroscopic Fingerprints

  • ¹H NMR (CDCl₃): Key signals include aromatic protons (δ 7.6–7.7 ppm for H-4/H-6), methyl ester (δ 3.8–3.9 ppm), and dihydroindene CH₂ (δ 3.4–3.5 ppm) .

  • ¹³C NMR: Carboxylate carbonyl at δ ~165 ppm, aromatic carbons (δ 120–140 ppm), and Br-substituted C-5 (δ ~130 ppm) .

  • HRMS: [M+H]⁺ peak at m/z 255.0021 (calculated) .

Industrial and Research Applications

Intermediate in Organic Synthesis

The compound serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to its aryl bromide moiety. It also participates in Diels-Alder reactions to construct polycyclic architectures .

Material Science

Brominated indenes are explored as monomers for flame-retardant polymers, leveraging bromine’s radical-scavenging properties.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s mode of action in biological systems.

  • Derivatization: Explore trifluoromethyl or nitro substituents to modulate reactivity .

  • Process Optimization: Develop catalytic asymmetric syntheses for enantiopure variants.

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